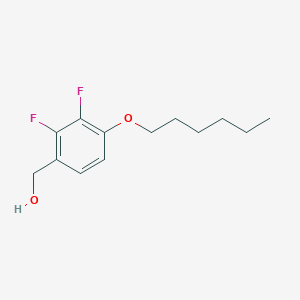

(2,3-Difluoro-4-(hexyloxy)phenyl)methanol

Description

The exact mass of the compound this compound is 244.12748614 g/mol and the complexity rating of the compound is 202. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3-difluoro-4-hexoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18F2O2/c1-2-3-4-5-8-17-11-7-6-10(9-16)12(14)13(11)15/h6-7,16H,2-5,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTSBIRGAEUXQJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=C(C(=C(C=C1)CO)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational Context of Fluorinated Aromatic Building Blocks in Organic Synthesis and Materials Science

Fluorinated aromatic compounds are a cornerstone of modern chemistry, serving as critical building blocks in a vast array of applications, from pharmaceuticals and agrochemicals to advanced polymers and liquid crystals. sigmaaldrich.comrsc.org The introduction of fluorine atoms into an aromatic ring profoundly alters the molecule's physical, chemical, and physiological properties. epo.org This is due to fluorine's unique characteristics, including its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond. google.com

In the realm of materials science , the incorporation of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and specific optical and electrical properties. google.com For example, fluorinated liquid crystals are highly valued for their stable and profound physical properties, such as low viscosity and strong negative dielectric anisotropy, which are crucial for advanced display technologies like twisted nematic (TN) and super-twisted nematic (STN) liquid crystal displays (LCDs). traskbritt.comnih.gov Fluoropolymers, such as the well-known Polytetrafluoroethylene (PTFE), are prized for their non-stick properties and chemical inertness. google.com

In organic synthesis , fluorinated aromatic intermediates are indispensable for constructing complex target molecules. The presence of fluorine can influence the reactivity and regioselectivity of subsequent chemical transformations. Aromatic fluorides are key precursors in the synthesis of numerous pharmaceuticals and pesticides. sigmaaldrich.com The development of efficient methods to create these building blocks, such as through the use of difluorocarbene reactions or palladium-catalyzed cross-coupling reactions, is an active area of research. nih.gov

Significance of Alkoxy Substituents in Modulating Properties of Aromatic Chemical Systems

Alkoxy groups (—OR), such as the hexyloxy group in the title compound, are another crucial functional group that modulates the properties of aromatic systems. These substituents influence the electronic and steric characteristics of the molecule, thereby affecting its reactivity and intermolecular interactions.

The primary ways alkoxy substituents impact aromatic systems include:

Steric Effects : The size of the alkyl chain in the alkoxy group can provide steric hindrance, influencing the approach of reagents to nearby sites on the aromatic ring. This can be strategically used to direct reactions to specific positions.

Solubility and Physical Properties : The alkyl chain of the alkoxy group enhances the lipophilicity of the molecule. This can improve solubility in organic solvents and influence the physical properties of the final material, such as melting point and liquid crystalline behavior. In liquid crystal design, for instance, the length of the alkoxy chain is a key parameter for controlling the mesophase type and temperature range. sigmaaldrich.com

Studies have shown that alkoxy substituents can direct C-H activation and play a significant role in the fluorescence and decay processes of exciplexes in aromatic compounds. The chemical shift of the alkoxy group in NMR spectroscopy has also been shown to correlate with the electronic effects of other substituents on the aromatic ring.

Overview of Research Trajectories for 2,3 Difluoro 4 Hexyloxy Phenyl Methanol Derivatives

Regioselective Functionalization of Difluorinated Phenyl Rings

The synthesis of the target molecule commences with the regioselective functionalization of a difluorinated phenyl ring. A common starting material for such syntheses is 1,2,3-trifluorobenzene. The regioselectivity of nucleophilic aromatic substitution (SNAr) reactions on this substrate is a critical factor. The electron-withdrawing nature of the fluorine atoms activates the ring towards nucleophilic attack. The position of substitution is directed by the combined electronic effects of the three fluorine atoms.

Alternatively, the synthesis can begin with a pre-functionalized difluorinated phenol, such as 2,3-difluorophenol (B1222669). chemicalbook.comchemimpex.com This compound serves as a versatile building block for further modifications. chemimpex.com The synthesis of 2,3-difluorophenol itself can be achieved from 1,2-difluorobenzene (B135520) through a sequence involving ortho-lithiation followed by reaction with a borate (B1201080) ester and subsequent oxidation. chemicalbook.com Another route involves the reaction of 2,3,4-trifluoronitrobenzene with an alkali metal hydroxide, followed by acidification and steam distillation to yield 2,3-difluoro-6-nitrophenol, which can be further converted. google.com

The regioselective functionalization of tetrafluorinated aromatic compounds has also been studied, providing insights into the reactivity patterns of polyfluorinated systems. nih.gov In these systems, the most electron-deficient positions are typically the most susceptible to nucleophilic attack.

Introduction of the Benzylic Methanol Moiety

A crucial step in the synthesis is the introduction of the benzylic methanol group (-CH₂OH) onto the difluorinated phenyl ring. This transformation is typically achieved through a two-step process: formylation followed by reduction.

Formylation of the Aromatic Ring:

Formylation introduces a formyl group (-CHO) onto the aromatic ring, creating the corresponding benzaldehyde (B42025) derivative. Several methods exist for the formylation of phenols and their derivatives. wikipedia.orgtcichemicals.com The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from dimethylformamide (DMF) and phosphorus oxychloride, is a common choice for electron-rich aromatic compounds. wikipedia.orgtcichemicals.com Another method is the Duff reaction, which uses hexamethylenetetramine. wikipedia.orgtcichemicals.com For sterically hindered substrates, the Rieche formylation using dichloromethyl methyl ether can be effective. wikipedia.orgtcichemicals.com The choice of formylation agent and reaction conditions is critical to achieve the desired regioselectivity on the difluorinated ring. The reaction of fluorine-containing phenols with dichloromethyl alkyl ethers can lead to O-formylation products in high yields. jst.go.jp

Reduction of the Benzaldehyde:

The resulting benzaldehyde is then reduced to the corresponding benzyl (B1604629) alcohol. tandfonline.comscielo.org.mxorganic-chemistry.org A variety of reducing agents can be employed for this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of aldehydes in the presence of other functional groups. ugm.ac.iddoubtnut.com Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that also effectively reduces aldehydes to primary alcohols. doubtnut.com The Cannizzaro reaction, which involves the disproportionation of an aldehyde lacking α-hydrogens in the presence of a strong base, can also be used to produce the corresponding alcohol and carboxylic acid. doubtnut.com Biocatalytic reductions using plant-based enzymes have also been explored as a greener alternative for the conversion of benzaldehydes to benzyl alcohols. tandfonline.comscielo.org.mx

| Aldehyde | Reducing Agent/Method | Product | Reference |

| Benzaldehyde | Bean seed enzymes | Benzyl alcohol | tandfonline.com |

| Substituted Benzaldehydes | Pinto bean reductase | Substituted Benzyl alcohols | tandfonline.com |

| Benzaldehyde | Sodium Borohydride (ultrasound) | Benzyl alcohol | ugm.ac.id |

| Benzaldehyde | Lithium Aluminum Hydride | Benzyl alcohol | doubtnut.com |

| 4-chlorobenzotrifluoride | Magnesium/Paraformaldehyde | 4-trifluoromethyl-benzyl-alcohol | google.com |

Ethereal Linkage Formation (4-(hexyloxy)phenyl) Strategies

The formation of the ether linkage to introduce the hexyloxy group is a key step in the synthesis. The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and unsymmetrical ethers. wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.comyoutube.comjk-sci.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by an alkoxide ion. wikipedia.org

In the context of synthesizing this compound, this would typically involve the reaction of a 2,3-difluoro-4-hydroxy-substituted intermediate with a hexyl halide (e.g., 1-bromohexane (B126081) or 1-iodohexane) in the presence of a base. The base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide ion. jk-sci.com The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) often favoring the SN2 reaction. jk-sci.com

Alternative strategies for etherification of fluorinated phenols include transition-metal-free methods. For instance, the defluoroetherification of aryl fluorides with alkoxyboronic acid pinacol (B44631) esters mediated by a potassium base has been reported. acs.org Another approach involves the etherification of phenols using alkyl carboxylates in the presence of a carboxylic acid salt. google.com The addition of alcohols to epoxides also provides a route to fluorinated ethers. fluorine1.ru

| Reactants | Method | Product | Reference |

| Alkoxide and Alkyl Halide | Williamson Ether Synthesis (SN2) | Ether | wikipedia.orgorganicchemistrytutor.commasterorganicchemistry.com |

| Aryl Fluoride and Alkoxyboronic Acid Pinacol Ester | Potassium-base-mediated defluoroetherification | Aryl Ether | acs.org |

| Phenol and Alkyl Carboxylate | Carboxylic acid salt catalysis | Ether | google.com |

| Fluorine-containing alcohol and Epoxide | Acid or base catalysis | Fluorinated Ether | fluorine1.ru |

Novel Synthetic Approaches and Catalyst Development for Related Aromatic Alcohols

The development of novel synthetic methods and catalysts for the production of aromatic alcohols is an active area of research. acs.orgacs.orgkaust.edu.saresearchgate.net Bifunctional catalysts, such as cobalt-hydroxyapatite, have shown promise in the direct conversion of ethanol (B145695) to aromatic alcohols like methylbenzyl alcohol. acs.orgacs.orgkaust.edu.saresearchgate.net These catalysts facilitate both dehydrogenation and condensation reactions.

For the synthesis of fluorinated aromatic alcohols, methods for the direct fluorination of benzylic C-H bonds are being explored. organic-chemistry.orgacs.org Visible light-activated diarylketone catalysts can selectively fluorinate benzylic C-H groups. organic-chemistry.org Copper-catalyzed C-H fluorination followed by substitution with various nucleophiles also provides a route to functionalized benzylic compounds. organic-chemistry.org Furthermore, biocatalytic systems employing alcohol dehydrogenases are being developed for the enantioselective synthesis of chiral aromatic alcohols. nih.gov

Considerations for Scalable Synthesis and Green Chemistry Principles in Fluorinated Alcohol Production

The scalable synthesis of fluorinated compounds presents unique challenges due to the often hazardous nature of fluorinating agents and the need for specialized equipment. chimia.ch The principles of green chemistry are increasingly being applied to the synthesis of organofluorine compounds to develop more environmentally friendly and efficient processes. tandfonline.comdovepress.comresearchgate.netnumberanalytics.com

Key considerations for a green and scalable synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. dovepress.com

Use of Less Hazardous Chemicals: Employing safer fluorinating agents and avoiding toxic solvents. tandfonline.comdovepress.comnumberanalytics.com The use of fluorous solvents, while having some advantages, also presents challenges due to their cost and the hazardous materials required for their production. ijfmr.com

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure. ugm.ac.id

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents. acs.orgnih.gov Biocatalysis, in particular, offers a promising green approach for the synthesis of chiral alcohols. nih.gov

Renewable Feedstocks: Exploring the use of renewable resources, such as ethanol, for the synthesis of aromatic alcohols. acs.orgacs.org

Electrochemical fluorination is another emerging green technique that offers a reagent-free method for introducing fluorine into organic molecules. numberanalytics.com The development of scalable and sustainable processes for the production of fluorinated aromatic alcohols will be crucial for their wider application in various fields.

Oxidation and Reduction Chemistry of the Hydroxymethyl Group

The hydroxymethyl group is a primary site of reactivity in this compound, readily undergoing both oxidation and reduction reactions.

The oxidation of primary alcohols, such as this one, is a fundamental transformation in organic synthesis. youtube.com The use of mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) is expected to convert the hydroxymethyl group into an aldehyde, yielding (2,3-Difluoro-4-(hexyloxy)phenyl)carbaldehyde. Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, would likely lead to the formation of the corresponding carboxylic acid, 2,3-Difluoro-4-(hexyloxy)benzoic acid. youtube.com The choice of oxidant and reaction conditions is crucial to control the extent of oxidation.

Conversely, the hydroxymethyl group is already in a reduced state. Further reduction is not possible without cleaving the C-O bond. However, the hydroxyl group can be converted into a better leaving group, such as a tosylate, which can then be displaced by a hydride reagent in a reduction reaction to yield 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene.

| Transformation | Reagent(s) | Expected Product |

| Oxidation to Aldehyde | Pyridinium Chlorochromate (PCC) | (2,3-Difluoro-4-(hexyloxy)phenyl)carbaldehyde |

| Oxidation to Carboxylic Acid | Potassium Permanganate (KMnO₄) | 2,3-Difluoro-4-(hexyloxy)benzoic acid |

| Conversion to Alkyl | 1. Tosyl chloride, pyridine (B92270) 2. LiAlH₄ | 2,3-Difluoro-1-(hexyloxy)-4-methylbenzene |

Transformations Involving the Benzylic Position as a Synthetic Handle

The benzylic position of this compound serves as a versatile handle for a variety of synthetic transformations. The hydroxyl group can be readily converted into other functional groups, facilitating the construction of more complex molecules.

One common transformation is the conversion of the alcohol to a benzylic halide. libretexts.org Reaction with thionyl chloride (SOCl₂) or a phosphorus halide like PBr₃ would yield the corresponding benzyl chloride or bromide. These benzylic halides are excellent electrophiles for nucleophilic substitution reactions.

Furthermore, the benzylic alcohol can participate in Mitsunobu reactions, allowing for the introduction of a wide range of nucleophiles, including azides, thiols, and carboxylates, under mild conditions. This reaction typically proceeds with inversion of stereochemistry if the benzylic carbon were chiral.

The benzylic C-H bonds of the methylene (B1212753) group can also be a site for radical functionalization, although this is less common for the alcohol itself compared to the corresponding alkyl derivative.

| Reaction Type | Reagents | Intermediate/Product | Synthetic Utility |

| Halogenation | SOCl₂ or PBr₃ | (2,3-Difluoro-4-(hexyloxy)phenyl)methyl halide | Precursor for nucleophilic substitution |

| Mitsunobu Reaction | DEAD, PPh₃, Nu-H | Ester, ether, or other substituted products | Introduction of diverse functional groups |

| Etherification (Williamson) | NaH, R-X | Benzyl ether derivative | Protection of the hydroxyl group or linking to other moieties |

Reactions Modifying the Difluoro-Substituted Aromatic Core

The reactivity of the aromatic ring in this compound is governed by the directing effects of the substituents. The two fluorine atoms are deactivating, electron-withdrawing groups, while the hexyloxy group is a strongly activating, ortho-, para-directing group. The hydroxymethyl group is a weakly deactivating, ortho-, para-director.

In electrophilic aromatic substitution reactions, the powerful activating effect of the hexyloxy group is expected to dominate. beilstein-journals.orgnih.gov Electrophiles would preferentially substitute at the positions ortho and para to the hexyloxy group. The position para to the hexyloxy group is already substituted, so substitution is most likely to occur at the position ortho to the hexyloxy group and meta to the two fluorine atoms.

Nucleophilic aromatic substitution (SNA_r) is also a possibility, particularly with strong nucleophiles. The fluorine atoms activate the ring towards nucleophilic attack, especially at the positions ortho and para to them. However, the electron-donating hexyloxy group would disfavor this type of reaction.

Mechanistic Insights into Derivative Formation Pathways

The formation of derivatives from this compound follows well-established mechanistic pathways. For instance, the conversion to a benzyl halide with SOCl₂ likely proceeds through the formation of a chlorosulfite intermediate, followed by an internal nucleophilic attack by the chloride ion (Sₙi mechanism), often with retention of configuration.

In electrophilic aromatic substitution, the reaction proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. nih.govepa.gov The stability of this intermediate determines the regioselectivity of the reaction, with the positive charge being delocalized most effectively when the electrophile adds to a position directed by the activating hexyloxy group.

The conformational properties of the benzyl alcohol, influenced by potential intramolecular hydrogen bonding between the hydroxyl proton and the ortho-fluoro or hexyloxy substituents, can also play a role in the reactivity and stereochemical outcome of certain reactions. researchgate.net

Chemo- and Regioselectivity in Complex Reaction Environments

In a molecule with multiple reactive sites like this compound, chemo- and regioselectivity are critical considerations.

Chemoselectivity: When reacting with a reagent that can potentially interact with both the hydroxymethyl group and the aromatic ring, the choice of reaction conditions determines the outcome. For example, under conditions for electrophilic aromatic substitution (e.g., nitration with HNO₃/H₂SO₄), the aromatic ring is the primary site of reaction. Conversely, under conditions for alcohol oxidation (e.g., with PCC), the hydroxymethyl group will be selectively targeted.

Regioselectivity: In electrophilic aromatic substitution, the regioselectivity is primarily controlled by the directing effects of the substituents. The hexyloxy group is the strongest activating group, directing incoming electrophiles to the position ortho to it (C5 position). The fluorine atoms and the hydroxymethyl group have a lesser influence on the regiochemical outcome. The steric hindrance from the adjacent fluorine atom at C3 might slightly disfavor substitution at the C5 position, but the electronic activation from the hexyloxy group is expected to be the dominant factor.

Computational and Theoretical Investigations of 2,3 Difluoro 4 Hexyloxy Phenyl Methanol

Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its chemical behavior. Quantum chemical calculations, particularly DFT, are widely used to determine various parameters that describe a molecule's stability and reactivity. researchgate.netresearchgate.net For (2,3-Difluoro-4-(hexyloxy)phenyl)methanol, these calculations provide detailed information on the distribution of electrons and the energies of its molecular orbitals. researchgate.net

Key descriptors include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. researchgate.net The energy gap between these frontier orbitals (ΔE = ELUMO - EHOMO) is a critical indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A large energy gap suggests high stability, whereas a small gap indicates a molecule that is more readily polarized and reactive.

From these orbital energies, several global reactivity descriptors can be derived, such as ionization potential (I ≈ -EHOMO), electron affinity (A ≈ -ELUMO), electronegativity (χ = -(EHOMO+ELUMO)/2), chemical hardness (η = (ELUMO-EHOMO)/2), and the electrophilicity index (ω = χ²/2η). researchgate.net These descriptors provide quantitative measures of the molecule's reactivity and are invaluable for predicting its behavior in chemical reactions. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution. For this compound, the MEP would show regions of negative potential (red/yellow) around the electronegative oxygen and fluorine atoms, indicating sites susceptible to electrophilic attack. Regions of positive potential (blue) would be expected around the hydroxyl and aliphatic hydrogen atoms, highlighting potential sites for nucleophilic interaction.

Table 1: Calculated Electronic Properties and Quantum Chemical Descriptors Note: The following data are illustrative, based on typical values for similar aromatic compounds calculated using DFT methods (e.g., B3LYP/6-31G(d,p) level of theory). Actual values would require specific computation for this molecule.

| Parameter | Symbol | Typical Calculated Value | Unit | Significance |

| Highest Occupied Molecular Orbital Energy | EHOMO | -6.5 | eV | Electron-donating ability |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.8 | eV | Electron-accepting ability |

| HOMO-LUMO Energy Gap | ΔE | 5.7 | eV | Kinetic stability, reactivity |

| Ionization Potential | I | 6.5 | eV | Energy to remove an electron |

| Electron Affinity | A | 0.8 | eV | Energy released when adding an electron |

| Electronegativity | χ | 3.65 | eV | Electron-attracting ability |

| Chemical Hardness | η | 2.85 | eV | Resistance to change in electron distribution |

| Chemical Softness | S | 0.35 | eV⁻¹ | Reciprocal of hardness |

| Electrophilicity Index | ω | 2.34 | eV | Propensity to accept electrons |

Conformational Analysis and Molecular Dynamics Simulations of Aromatic Alkoxy Systems

The three-dimensional structure and flexibility of this compound are critical to its function and interaction with other molecules. The molecule possesses significant conformational freedom due to the rotation around several single bonds, primarily within the hexyloxy side chain and the hydroxymethyl group.

Conformational analysis, often performed using potential energy surface (PES) scans, can identify the most stable conformers. researchgate.net For the hexyloxy group, the orientation relative to the aromatic ring is of particular interest. The dihedral angle between the plane of the aromatic ring and the C-O-C plane of the ether linkage determines the extent of conjugation between the oxygen lone pairs and the aromatic π-system. nih.govresearchgate.net Typically, a planar or near-planar arrangement (s-trans or s-cis) is favored to maximize this stabilizing interaction, though this can be counteracted by steric hindrance from adjacent substituents. imperial.ac.uk Given the presence of a fluorine atom ortho to the hexyloxy group, steric clashes could influence the preferred conformation.

Molecular Dynamics (MD) simulations provide a method to study the dynamic behavior of the molecule over time. youtube.comyoutube.com By simulating the movements of atoms at a given temperature, MD can explore the conformational landscape, revealing the relative populations of different conformers and the energy barriers for interconversion. arxiv.org Such simulations, which can be performed for the isolated molecule in the gas phase or in a solvent environment, are crucial for understanding how the molecule's shape fluctuates and adapts, which is key to its function in areas like materials science or as a synthetic intermediate. nih.govnih.gov

Prediction of Advanced Spectroscopic Signatures (e.g., specific NMR coupling constants, vibrational modes)

Computational methods, especially DFT, are highly effective at predicting spectroscopic data, which can be used to confirm the structure of synthesized compounds. researchgate.netresearchgate.net

NMR Spectroscopy: For fluorinated aromatic compounds, ¹⁹F NMR is a powerful characterization tool. Quantum chemical methods can predict ¹⁹F chemical shifts with high accuracy, often using scaling factors to correct for systematic errors in the calculations. researchgate.netnih.gov This allows for the unambiguous assignment of signals to specific fluorine atoms in a multifluorinated molecule. nih.gov Furthermore, the calculation of spin-spin coupling constants, such as those between fluorine and hydrogen (ⁿJHF) or fluorine and carbon (ⁿJCF), provides detailed structural information. rsc.orgrsc.org For this compound, distinct couplings would be expected between F2/F3 and the aromatic protons, as well as through-space couplings to the protons of the hexyloxy and methanol (B129727) groups. DFT calculations can also predict ¹³C NMR chemical shifts, which are sensitive to the conformation of the alkoxy group. nih.govresearchgate.net

Vibrational Spectroscopy: Theoretical calculations of harmonic vibrational frequencies are used to predict FT-IR and Raman spectra. researchgate.net The calculated spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. For this molecule, key predicted vibrations would include:

O-H stretching of the methanol group.

Aromatic C-H stretching.

Aliphatic C-H stretching of the hexyloxy chain.

Strong C-F stretching modes characteristic of the difluorinated ring.

Aromatic C=C ring stretching modes.

C-O stretching modes for the ether and alcohol functionalities.

Table 2: Predicted Spectroscopic Signatures for this compound Note: These are representative predictions based on DFT calculations for analogous structures. researchgate.netnih.govrsc.org

| Spectroscopy Type | Feature | Predicted Value/Range | Comments |

| ¹⁹F NMR | Chemical Shift (δ) | -140 to -160 ppm | Range typical for fluoroaromatics ortho to an alkoxy group. |

| ¹³C NMR | Chemical Shift (δ), C-F | 140-155 ppm (JCF ≈ 240-250 Hz) | Large one-bond coupling constant is characteristic. |

| ¹³C NMR | Chemical Shift (δ), C-OR | ~145 ppm (JCCF ≈ 10-15 Hz) | Two-bond coupling to fluorine. |

| ¹H-¹⁹F Coupling | ⁿJHF | 1-10 Hz | Multi-bond couplings to aromatic and side-chain protons. |

| FT-IR | O-H Stretch | ~3400 cm⁻¹ | Broad peak, indicative of the alcohol group. |

| FT-IR | C-H Stretch (aliphatic) | 2850-2960 cm⁻¹ | From the hexyloxy chain. |

| FT-IR | C=C Stretch (aromatic) | 1500-1620 cm⁻¹ | Multiple bands for the substituted ring. |

| FT-IR | C-F Stretch | 1200-1300 cm⁻¹ | Strong, characteristic absorption for aryl fluorides. |

| Raman | Ring Breathing Mode | ~800 cm⁻¹ | Characteristic of the substituted benzene (B151609) ring. |

Computational Studies of Reaction Pathways and Transition States for Derivatization

Computational chemistry is instrumental in exploring the potential chemical transformations of this compound. By modeling reaction pathways, chemists can predict the feasibility of derivatization reactions, identify likely products, and understand the underlying mechanisms. researchgate.net

Potential derivatization reactions include:

Oxidation of the Methanol Group: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid. Computational studies can model the transition states for these reactions with various oxidizing agents, determining activation energy barriers and reaction thermodynamics to predict the most efficient synthetic route.

Etherification/Esterification of the Alcohol: The reactivity of the hydroxyl group can be modeled to predict the outcomes of reactions to form new ethers or esters.

Electrophilic Aromatic Substitution: Although the ring is substituted, further reactions like nitration or halogenation might be possible. Theoretical calculations can predict the regioselectivity by analyzing the stability of the Wheland intermediates for substitution at the available positions (C5 and C6). The electron-donating hexyloxy group and the electron-withdrawing fluorine atoms will have competing directing effects.

Cleavage of the Hexyloxy Ether: The C(aryl)-O bond can be cleaved under certain conditions. DFT calculations can establish the energy barrier for this process compared to other potential reactions, revealing its likelihood and helping to design selective transformations. acs.org

For each potential pathway, computational modeling can identify the structure of the transition state—the highest energy point along the reaction coordinate. nih.gov The energy of this state relative to the reactants (the activation energy) is a key determinant of the reaction rate. These studies provide crucial insights that can guide the design of new synthetic methods and the creation of novel derivatives. nih.gov

Quantum Chemical Descriptors for Rational Design of Functional Materials

The calculated properties of this compound can be used to predict its suitability as a building block for advanced functional materials, such as liquid crystals, polymers, or components in electronic devices. The process of using theoretical descriptors to guide material development is a cornerstone of rational design. rsc.org

Quantum chemical descriptors offer several advantages: they have clear physical meaning, can be calculated theoretically for yet-to-be-synthesized molecules, and can accelerate the design process. researchgate.net Key descriptors for materials science include:

HOMO/LUMO Energies and Gap (ΔE): These are fundamental in predicting the electronic and optical properties of a material. The energy gap is related to the color and conductivity of a material. Molecules with tailored energy gaps are targets for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Dipole Moment and Polarizability: These properties are crucial for predicting non-linear optical (NLO) responses and for designing materials with specific dielectric properties. The difluoro-substitution pattern in the title compound is expected to create a significant molecular dipole moment.

Intermolecular Interaction Potential: By modeling dimers or larger clusters of the molecule, it is possible to predict how molecules will pack in the solid state. This is vital for designing liquid crystals, where the shape and intermolecular forces dictate the formation of mesophases, and for predicting the charge transport properties in organic semiconductors.

By systematically modifying the structure in silico (e.g., changing the length of the alkyl chain, altering the substitution pattern) and calculating these descriptors, researchers can screen a large number of candidate molecules and identify those with the most promising properties for a specific application before committing to costly and time-consuming synthesis. rsc.orgchemrxiv.org This computational pre-screening is a powerful strategy in modern materials discovery. acs.org

Applications of 2,3 Difluoro 4 Hexyloxy Phenyl Methanol in Advanced Materials Science

Precursor in Liquid Crystalline Systems and Mesophase Design

The molecular structure of (2,3-Difluoro-4-(hexyloxy)phenyl)methanol is particularly well-suited for the synthesis of liquid crystalline materials. The rigid difluorinated phenyl core provides a stable mesogenic unit, while the hexyloxy chain imparts the necessary flexibility and influences the intermolecular interactions that govern mesophase behavior. The terminal methanol (B129727) group offers a convenient handle for further chemical modification, allowing for the construction of more complex liquid crystal molecules.

Research into fluorosubstituted chiral liquid crystals has demonstrated the significant impact of the 2,3-difluoro-4-alkoxy-phenyl moiety on the properties of these materials. In a study on (R)-1-alkoxy-2-[4-(2,3-difluoro-4′-pentylbiphenyl-4-ylcarbonyloxy)phenoxy]propanes, a series of compounds containing the 2,3-difluoro-4-alkoxyphenyl group with varying alkoxy chain lengths, including hexyloxy, were synthesized and characterized. The presence of the two fluorine atoms adjacent to the alkoxy group was found to have a profound effect on the mesomorphic properties of the resulting materials. researchgate.net

Specifically, the introduction of the difluoro substituents leads to a reduction in both the melting and clearing points of the liquid crystals compared to their non-fluorinated analogues. This is a desirable characteristic for many applications, as it allows for a wider operating temperature range. Furthermore, the fluorine atoms influence the transition temperatures between different liquid crystalline phases, such as the smectic A to chiral nematic transition. researchgate.net The ability to fine-tune these transition temperatures is crucial for the design of liquid crystal displays (LCDs) and other optical devices.

The table below summarizes the effect of the 2,3-difluoro-4-alkoxyphenyl group on the thermal properties of a representative liquid crystal system.

| Property | Effect of 2,3-Difluoro-4-alkoxyphenyl Group |

| Melting Point | Reduction |

| Clearing Point | Reduction |

| Mesophase Stability | Altered, enabling fine-tuning of phase transitions |

The hexyloxy chain, in concert with the difluoro-phenyl core, plays a critical role in promoting the formation of specific mesophases. Longer alkoxy chains generally favor the formation of more ordered smectic phases, and in some cases, can lead to the emergence of chiral nematic phases at or near room temperature. researchgate.net This tunability of mesophase behavior through the interplay of the fluorinated core and the alkoxy chain makes this compound a valuable precursor for the design of liquid crystals with tailored properties for specific applications.

Components in Organic Electronic Devices (e.g., OLEDs, Organic Solar Cells)

While direct studies on the application of this compound in organic electronic devices are not extensively documented, the structural motifs present in the molecule suggest its potential as a valuable component in this field. The difluorinated aromatic system and the hexyloxy chain are features commonly found in materials used in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).

The table below outlines the potential effects of incorporating the this compound moiety into organic electronic materials, based on the known roles of its constituent parts.

| Feature | Potential Effect in Organic Electronic Devices |

| 2,3-Difluorophenyl Group | Tuning of HOMO/LUMO energy levels, improved charge injection/transport, enhanced device stability |

| Hexyloxy Chain | Increased solubility for solution processing, control over active layer morphology |

| Methanol Group | Reactive site for attachment to other molecular components or polymer backbones |

The methanol group provides a reactive site for incorporating this fluorinated building block into larger molecular structures or polymers. This allows for the synthesis of a wide range of materials with tailored properties for specific electronic applications. For example, it could be used to synthesize new host materials for OLEDs or donor/acceptor materials for OSCs.

Role in Advanced Polymer Synthesis and Functional Polymer Design

The presence of the reactive methanol group makes this compound a valuable monomer for the synthesis of functional polymers. Through polymerization reactions, this building block can be incorporated into polymer chains, imparting the unique properties of the fluorinated aromatic core and the hexyloxy side chain to the resulting macromolecule.

Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. By incorporating the this compound unit into a polymer backbone, it is possible to create materials with a unique combination of these properties. For instance, the resulting polymers could exhibit enhanced solubility in organic solvents due to the hexyloxy chain, while retaining the desirable characteristics of fluorinated polymers.

The methanol group can be utilized in various polymerization techniques. For example, it can be converted to a more reactive functional group to facilitate its use in step-growth polymerization or ring-opening polymerization. Alternatively, it can be used as an initiator for certain types of chain-growth polymerization.

The table below highlights the potential of this compound in the design of functional polymers.

| Polymer Property | Contribution of this compound Moiety |

| Thermal Stability | Enhanced by the presence of the fluorinated aromatic core. |

| Chemical Resistance | Improved due to the strong carbon-fluorine bonds. |

| Solubility | Increased in organic solvents due to the flexible hexyloxy chain. |

| Surface Properties | Modified to achieve low surface energy and specific wetting characteristics. |

| Optical Properties | Tunable refractive index and potential for use in optical applications. |

The ability to create polymers with such a diverse range of properties opens up possibilities for their use in various advanced applications. These could include high-performance coatings, membranes for separation processes, and advanced optical films. The precise control over the polymer architecture and the incorporation of the this compound unit allows for the design of materials with tailored functionalities.

Surface Functionalization and Self-Assembly Applications for Modified Substrates

The molecular structure of this compound makes it an interesting candidate for the modification of surfaces and the study of self-assembly phenomena. The terminal methanol group can be used to chemically graft the molecule onto a variety of substrates, such as silicon wafers, metal oxides, or polymer films. This allows for the creation of surfaces with tailored properties, which are crucial for a wide range of applications, from microelectronics to biotechnology.

Once grafted onto a surface, the molecules can self-assemble into ordered structures, driven by intermolecular interactions. The fluorinated aromatic core and the hexyloxy chain play a key role in this process. The fluorinated segments can lead to specific interactions, such as fluorous-fluorous interactions, which can drive the formation of well-defined domains. The hexyloxy chains, on the other hand, can provide the necessary flexibility and van der Waals interactions to promote close packing and ordering of the molecules on the surface.

The ability to control the self-assembly of these molecules on a surface opens up the possibility of creating patterned surfaces on the nanoscale. This could be used to fabricate templates for the growth of other materials, or to create surfaces with specific wetting or adhesive properties.

The table below summarizes the key features of this compound that are relevant for surface functionalization and self-assembly.

| Feature | Role in Surface Functionalization and Self-Assembly |

| Methanol Group | Provides a reactive handle for covalent attachment to substrates. |

| 2,3-Difluorophenyl Group | Influences intermolecular interactions and can drive the formation of ordered domains. |

| Hexyloxy Chain | Contributes to the packing and ordering of the molecules on the surface through van der Waals interactions. |

The unique combination of a fluorinated core and a flexible alkyl chain in this compound provides a powerful tool for the bottom-up fabrication of functional surfaces with precisely controlled properties.

Nanostructured Materials Fabrication Based on this compound Scaffolds

The ability of this compound to participate in self-assembly processes makes it a promising building block for the fabrication of nanostructured materials. By carefully controlling the conditions, it is possible to create a variety of nanoscale architectures, such as nanofibers, nanotubes, and vesicles, using this molecule as a structural scaffold.

These nanostructured materials could have a wide range of potential applications. For example, nanofibers could be used as scaffolds for tissue engineering or as components in high-performance composites. Nanotubes could be employed for drug delivery or as templates for the synthesis of other nanomaterials. Vesicles could find use as encapsulation systems for a variety of molecules.

The table below outlines the potential of this compound as a scaffold for the fabrication of nanostructured materials.

| Nanostructure | Potential Fabrication Strategy |

| Nanofibers | Self-assembly in solution through controlled precipitation or gelation. |

| Nanotubes | Templated self-assembly or rolling of self-assembled sheets. |

| Vesicles | Self-assembly in solution, driven by the amphiphilic nature of modified derivatives. |

The versatility of this compound as a building block for nanostructured materials stems from its unique combination of functional groups and its ability to participate in a variety of non-covalent interactions. This opens up exciting possibilities for the bottom-up fabrication of complex and functional materials with nanoscale precision.

Advanced Characterization Techniques for Probing Structure and Reactivity of 2,3 Difluoro 4 Hexyloxy Phenyl Methanol

High-Resolution NMR Spectroscopy for Complex Structural Elucidation and Dynamic Studies

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural confirmation of (2,3-Difluoro-4-(hexyloxy)phenyl)methanol. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, a complete picture of the molecule's connectivity and electronic environment can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. The aromatic protons on the phenyl ring will appear as multiplets in the range of 6.8-7.5 ppm, with their specific shifts and coupling patterns influenced by the fluorine and hexyloxy substituents. The benzylic methylene (B1212753) protons (-CH₂OH) are expected to produce a singlet or a doublet (if coupled to the hydroxyl proton) typically between 4.5 and 5.0 ppm. The hexyloxy chain will show a series of signals, including a triplet for the terminal methyl group around 0.9 ppm and a triplet for the methylene group attached to the ether oxygen (-OCH₂-) around 4.0 ppm. The hydroxyl proton (-OH) often appears as a broad singlet, with its chemical shift being concentration and solvent-dependent. openstax.org

¹³C NMR Spectroscopy: Carbon atoms bonded to the electron-withdrawing hydroxyl group are deshielded and absorb at a lower field, typically in the 50-80 δ range. openstax.orgpressbooks.pub The carbon atoms of the aromatic ring will have distinct chemical shifts influenced by the fluorine and hexyloxy substituents. The two carbons directly bonded to fluorine will show large one-bond C-F coupling constants. The hexyloxy chain carbons will appear in the upfield region of the spectrum.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. The two fluorine atoms at the C-2 and C-3 positions will give rise to two distinct signals, appearing as doublets of doublets due to coupling to each other and to the adjacent aromatic protons.

Dynamic Studies: NMR can also be used to study dynamic processes, such as hydrogen bonding, conformational changes in the hexyloxy chain, or restricted rotation around single bonds. Temperature-dependent NMR experiments can provide quantitative data on the energy barriers associated with these dynamic phenomena.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| Aromatic-H | 6.8 - 7.5 (m) | - | Complex multiplet structure due to F-H coupling. |

| -CH₂OH | ~4.7 (s or d) | ~58-65 | Carbon is deshielded by the adjacent oxygen. openstax.orgpressbooks.pub |

| -OH | Variable (broad s) | - | Shift is dependent on solvent and concentration. |

| -OCH₂- (Hexyl) | ~4.1 (t) | ~70 | Deshielded by the ether oxygen linkage. |

| -(CH₂)₄- (Hexyl) | 1.3 - 1.8 (m) | ~22-32 | Overlapping signals for the central methylene groups. |

| -CH₃ (Hexyl) | ~0.9 (t) | ~14 | Typical chemical shift for a terminal methyl group. |

| C-1 (C-CH₂OH) | - | ~130-135 | |

| C-2 (C-F) | - | ~145-155 (d) | Large ¹JCF coupling constant expected. |

| C-3 (C-F) | - | ~140-150 (d) | Large ¹JCF coupling constant expected. |

| C-4 (C-O) | - | ~150-160 | Deshielded by the ether oxygen. |

| C-5 | - | ~115-125 | |

| C-6 | - | ~110-120 |

Note: These are predicted values based on known substituent effects and data from similar compounds. Actual values may vary. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'm' denotes multiplet.

Advanced Mass Spectrometry for Mechanistic Pathway Analysis and Impurity Profiling

Advanced mass spectrometry (MS) techniques, such as electrospray ionization (ESI) and high-resolution mass spectrometry (HRMS), are critical for determining the exact molecular weight and elemental composition of this compound. Furthermore, tandem mass spectrometry (MS/MS) provides detailed structural information through controlled fragmentation of the parent ion.

The fragmentation of benzyl (B1604629) alcohols in a mass spectrometer often involves specific pathways. stackexchange.combrainly.in For this compound, key fragmentation events would include:

Loss of a hydroxyl radical (-•OH): This would lead to the formation of a stable benzylic cation.

Loss of the entire hydroxymethyl group (-CH₂OH): This results in an ion corresponding to the difluoro-hexyloxy-phenyl cation. brainly.in

Cleavage of the hexyloxy chain: Fragmentation can occur at various points along the alkyl chain, leading to a series of characteristic losses.

Loss of the hexyloxy group: Cleavage of the ether bond can occur, leading to a difluoro-hydroxyphenyl fragment.

Rearrangements: Complex rearrangements involving the aromatic ring and its substituents can also occur. stackexchange.com

By precisely identifying the mass-to-charge ratio (m/z) of these fragments, the structure of the original molecule can be confirmed. This technique is also highly sensitive for impurity profiling, allowing for the detection and identification of low-level impurities from the synthesis, such as starting materials, byproducts, or degradation products.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound (M.W. = 258.28)

| m/z Value (Predicted) | Proposed Fragment Identity | Neutral Loss |

| 258 | [M]⁺ | Molecular Ion |

| 241 | [M - OH]⁺ | •OH (17) |

| 227 | [M - CH₂OH]⁺ | •CH₂OH (31) |

| 173 | [M - C₆H₁₃]⁺ | •C₆H₁₃ (85) |

| 157 | [M - OC₆H₁₃]⁺ | •OC₆H₁₃ (101) |

| 77 | [C₆H₅]⁺ | C₂H₂F₂O₂ (101) + C₄H₈ (56) |

Note: Fragmentation is complex and other pathways are possible. The listed fragments are based on common fragmentation patterns of similar molecules. brainly.in

X-ray Diffraction for Solid-State Structure Determination and Crystal Engineering

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. If a suitable single crystal of this compound can be grown, XRD analysis would reveal exact bond lengths, bond angles, and torsion angles.

Vibrational Spectroscopy (IR, Raman) for Functional Group Evolution and Reaction Monitoring

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that probe the vibrational modes of a molecule. Each functional group has characteristic absorption or scattering frequencies, making these methods excellent for structural confirmation and for monitoring chemical reactions.

For this compound, the key vibrational modes include:

O-H Stretch: A strong, broad band in the IR spectrum, typically between 3200 and 3600 cm⁻¹, is characteristic of the hydroxyl group and is sensitive to hydrogen bonding. openstax.org

C-H Stretch: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the hexyloxy and methylene groups appear just below 3000 cm⁻¹.

Aromatic C=C Stretch: Medium to strong bands in the 1450-1600 cm⁻¹ region are indicative of the phenyl ring. pressbooks.pub

C-O Stretch: A strong band in the IR spectrum, typically in the 1000-1250 cm⁻¹ range, corresponds to the C-O stretching of the alcohol and the aryl ether. openstax.org

C-F Stretch: Strong absorptions for C-F bonds are typically found in the 1000-1400 cm⁻¹ region.

These techniques are particularly useful for reaction monitoring. For instance, in the synthesis of this compound via the reduction of its corresponding aldehyde (2,3-difluoro-4-(hexyloxy)benzaldehyde), one could monitor the disappearance of the strong aldehyde C=O stretching band (around 1700 cm⁻¹) and the simultaneous appearance of the broad O-H stretching band of the alcohol product. quizlet.com

Table 3: Characteristic IR and Raman Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Expected Intensity (IR) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |

| Phenyl Ring | Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Hexyl & Methylene | Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Phenyl Ring | C=C Stretch | 1450 - 1600 | Medium to Strong |

| Fluorine-substituted Ring | C-F Stretch | 1000 - 1400 | Strong |

| Alcohol/Ether | C-O Stretch | 1000 - 1250 | Strong |

Source: Data compiled from general spectroscopy principles and studies on substituted phenols and alcohols. openstax.orgnih.govokstate.edunih.gov

In Situ Spectroscopic Methods for Real-Time Reaction Dynamics

In situ (in the reaction mixture) spectroscopic methods, such as ReactIR (FTIR), Raman, and Near-Infrared (NIR) spectroscopy, allow for the real-time monitoring of chemical reactions as they occur. acs.org This provides invaluable data on reaction kinetics, the formation of transient intermediates, and the consumption of reactants.

For example, the synthesis of this compound could involve a Grignard reaction between a suitable Grignard reagent and 2,3-difluoro-4-(hexyloxy)benzaldehyde. mt.com Grignard reactions are often highly exothermic and can be difficult to control. hzdr.de By using an in situ probe, the concentration of the aldehyde starting material can be tracked in real-time. acs.org This allows for precise control over the addition of the Grignard reagent, helping to optimize the reaction yield and minimize the formation of impurities. acs.org The ability to monitor the reaction progress without the need for manual sampling and offline analysis (like HPLC) is a significant advantage in process development and optimization. acs.orgacs.org

Future Perspectives and Emerging Research Avenues for 2,3 Difluoro 4 Hexyloxy Phenyl Methanol

Sustainable and Bio-Inspired Synthetic Methodologies for Fluorinated Aromatic Alcohols

The development of environmentally benign and efficient synthetic routes to fluorinated aromatic alcohols is a critical area of research. Traditional fluorination methods often rely on harsh reagents and conditions. The future of synthesizing compounds like (2,3-Difluoro-4-(hexyloxy)phenyl)methanol will likely pivot towards greener alternatives.

Key Research Directions:

Enzymatic Fluorination: The use of enzymes, such as fluorinases, offers a highly selective and mild approach to C-F bond formation. nih.gov Research into engineering or discovering enzymes that can regioselectively fluorinate aromatic precursors could provide a sustainable pathway to difluorinated phenols, which are key intermediates. nih.gov

Fluorinated Alcohols as Green Solvents: Fluorinated alcohols like hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE) have demonstrated unique capabilities in promoting organic reactions, often without the need for metal catalysts. nih.govresearchgate.net Their strong hydrogen-bonding donor ability and low nucleophilicity can facilitate key transformations in the synthesis of complex molecules. nih.govresearchgate.net Investigating the use of these "magic" reaction media for the synthesis of this compound could lead to cleaner and more efficient processes. researchgate.net

Catalytic Deoxyfluorination: The development of less reactive and more selective carbon-centered fluorination reagents could enable the direct conversion of dihydroxy- or hydroxy-formyl-precursors to the target alcohol under milder conditions, improving atom economy. acsgcipr.org

Integration into Smart Materials and Responsive Systems

The presence of the difluorophenyl group and the hexyloxy chain makes this compound a promising building block for advanced materials with tunable properties. Fluorinated polymers are known for their exceptional chemical resistance, thermal stability, and unique electrical properties. researchgate.netmdpi.comscilit.com

Potential Applications in Smart Materials:

Responsive Polymers: The incorporation of this compound into polymer backbones could lead to materials that respond to external stimuli such as temperature, pH, or light. rsc.orgmdpi.com For instance, the hexyloxy chain could impart liquid crystalline properties, leading to thermoresponsive materials.

Fluorinated Photonic Crystals: Fluoropolymers are attractive for creating photonic crystals due to their low refractive indices. nih.gov Core-shell particles containing fluorinated polymers can be engineered to be compression-responsive, opening avenues for applications in sensing and optics. nih.gov

Low Surface Energy Coatings: The fluorinated moiety can be leveraged to create surfaces with low surface energy, leading to hydrophobic and oleophobic coatings with applications in self-cleaning surfaces and anti-fouling materials. mdpi.com

Drug Delivery Systems: The amphiphilic nature of this molecule could be exploited in the design of micelles or vesicles for targeted drug delivery. The release of a therapeutic agent could be triggered by a change in the local environment, leveraging the responsive nature of the fluorinated polymer matrix. rsc.org

| Potential Smart Material Application | Key Feature of this compound |

| Responsive Polymers | Difluorophenyl group and hexyloxy chain for stimuli-responsive behavior. |

| Photonic Crystals | Low refractive index of the fluorinated component. |

| Low Surface Energy Coatings | Hydrophobic and oleophobic nature of the fluorinated moiety. |

| Drug Delivery Systems | Amphiphilic character for the formation of delivery vehicles. |

High-Throughput Experimentation and Data-Driven Discovery in Fluorinated Organic Chemistry

The exploration of the vast chemical space of fluorinated compounds can be significantly accelerated by modern automation and computational techniques. High-throughput experimentation (HTE) and data-driven approaches are poised to revolutionize the discovery and optimization of new fluorinated molecules and materials. chemrxiv.orgnextmol.com

Future Research Avenues:

Automated Synthesis and Screening: HTE platforms can be employed to rapidly synthesize libraries of difluorinated alkoxyphenylmethanol derivatives with varying substitution patterns. chemrxiv.orgresearchgate.net This allows for the efficient screening of properties relevant to materials science or medicinal chemistry.

Fluorine-NMR for High-Throughput Screening: The high sensitivity of the 19F nucleus makes fluorine-NMR an excellent tool for high-throughput screening of ligand binding and reaction outcomes. nih.govacs.org This can be particularly useful in identifying derivatives with desired biological activities.

Machine Learning and Predictive Modeling: By generating large datasets through HTE, machine learning algorithms can be trained to predict the properties of new, unsynthesized fluorinated compounds. nextmol.compatonlab.com This data-driven approach can guide the design of molecules with optimized characteristics, saving significant time and resources. patonlab.com

Non-Targeted Analysis of Fluorinated Compounds: Advanced analytical techniques, such as high-resolution mass spectrometry coupled with sophisticated data analysis workflows, can help in the identification and characterization of novel fluorinated compounds and their transformation products in complex matrices. thermofisher.com

Exploitation in Niche Chemical Technologies and Specialized Reagents

Beyond broad applications in materials and medicine, the unique structural features of this compound open doors to more specialized and niche applications.

Potential Niche Applications:

Semiconductor Manufacturing: Fluorinated compounds are essential in the semiconductor industry for photolithography and as components of equipment due to their chemical inertness and low surface tension. semi.org Derivatives of this compound could find use in specialized formulations for advanced microelectronics.

Specialized Fluorination Reagents: The molecule itself could serve as a precursor for the development of novel fluorinating reagents. The specific substitution pattern might offer unique reactivity and selectivity in fluorination reactions. acsgcipr.orgnih.gov

Tracers and Probes: The presence of two fluorine atoms provides a unique spectroscopic signature for 19F NMR and imaging. This could be exploited in the development of molecular probes for biological systems or as tracers in industrial processes. rsc.org

Building Blocks for Complex Molecules: This compound can serve as a versatile starting material for the synthesis of more complex molecules, such as fluorinated liquid crystals, agrochemicals, or biologically active compounds. The difluorinated phenyl ring is a common motif in many modern pharmaceuticals.

Challenges and Opportunities in the Design and Application of Difluorinated Alkoxyphenylmethanol Derivatives

While the potential applications are vast, the development and commercialization of difluorinated alkoxyphenylmethanol derivatives face several challenges that also present opportunities for innovation.

Challenges and Corresponding Opportunities:

| Challenge | Opportunity |

| Synthesis: Developing cost-effective, scalable, and sustainable synthetic routes for these multi-substituted aromatic compounds. | Innovation in catalytic methods, flow chemistry, and biocatalysis to create efficient and green synthetic pathways. nih.govgoogle.com |

| Structure-Property Relationships: A limited understanding of how the precise positioning of the fluorine atoms and the nature of the alkoxy chain influence the macroscopic properties of materials derived from these molecules. | Systematic studies using high-throughput synthesis and characterization, coupled with computational modeling, to establish clear design principles. |

| Biodegradability and Environmental Impact: The high stability of the C-F bond can lead to persistence in the environment. | Designing molecules with built-in degradation pathways or focusing on applications where long-term stability is a key advantage and environmental release is minimal. Data-driven analysis can help predict and mitigate potential environmental risks. nih.gov |

| Processability: The incorporation of fluorine can sometimes lead to materials that are difficult to process due to high melting points or low solubility. | Tailoring the molecular architecture, for instance by adjusting the length and branching of the alkoxy chain, to optimize processing characteristics without compromising desired performance. mdpi.com |

Q & A

Q. What are the recommended synthetic routes for (2,3-difluoro-4-(hexyloxy)phenyl)methanol, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution or Friedel-Crafts alkylation. For example:

- Step 1: React 2,3-difluoro-4-hydroxybenzaldehyde with 1-bromohexane in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) at 80–100°C for 12–24 hours to introduce the hexyloxy group .

- Step 2: Reduce the aldehyde group to a primary alcohol using NaBH₄ or LiAlH₄ in THF/MeOH under inert conditions. Critical Factors:

- Excess bromohexane (1.5–2 eq) improves substitution efficiency.

- Temperature control (>100°C risks decomposition; <80°C slows kinetics).

- Purification via silica gel chromatography (hexane/ethyl acetate gradient) yields >85% purity .

Table 1: Synthetic Optimization Data

| Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 12 | 80 | 65 | 92% |

| 18 | 90 | 78 | 95% |

| 24 | 100 | 72 | 89% |

Q. How can the structure of this compound be confirmed experimentally?

Methodological Answer: Use a combination of:

- ¹H/¹³C NMR:

- Aromatic protons appear as doublets of doublets (δ 6.8–7.2 ppm, ) due to fluorine coupling .

- The hydroxymethyl group shows a triplet at δ 4.5–4.7 ppm (coupling with adjacent CH₂).

- LCMS: Molecular ion peak at m/z 272 [M+H]⁺ (C₁₃H₁₈F₂O₂) .

- FTIR: Broad O–H stretch (~3400 cm⁻¹), C–F stretches (1100–1250 cm⁻¹) .

Advanced Research Questions

Q. How does the electron-withdrawing effect of fluorine atoms influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 2,3-difluoro substitution activates the phenyl ring toward electrophilic substitution but deactivates it for nucleophilic reactions. For Suzuki-Miyaura coupling:

- Use Pd(PPh₃)₄ (2–5 mol%) with arylboronic acids in THF/H₂O (3:1) at 80°C.

- The hexyloxy group enhances solubility in nonpolar solvents, reducing side reactions . Data Contradiction Note: Boronic acid derivatives of similar fluorophenyl compounds (e.g., 2,3-difluoro-4-(hexyloxy)phenylboronic acid) show lower coupling efficiency (~40–50%) compared to non-fluorinated analogs (~75%) due to steric and electronic effects .

Q. What strategies resolve contradictory spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer: Contradictions often arise from:

- Dynamic Exchange: Use variable-temperature NMR (e.g., 25°C to −40°C) to identify rotamers or hydrogen-bonding effects.

- Impurity Overlaps: Perform 2D NMR (COSY, HSQC) to isolate signals. For example, in , overlapping peaks for hexyloxy CH₂ groups were resolved via HSQC .

- Computational Validation: Compare experimental NMR shifts with DFT-calculated values (e.g., B3LYP/6-31G* level) .

Q. How can computational modeling predict the compound’s solubility and stability under varying pH?

Methodological Answer:

- Solubility: Use COSMO-RS simulations to estimate logP (predicted logP = 3.2 ± 0.3), indicating high lipid solubility. Validate experimentally via shake-flask method (octanol/water partition) .

- pH Stability: Perform accelerated degradation studies:

- Acidic Conditions (pH 1–3): Hydrolysis of the ether bond occurs at >60°C.

- Basic Conditions (pH 10–12): Alcohol oxidation to ketone observed after 48 hours .

Data-Driven Research Design

Q. What analytical methods quantify trace impurities in this compound?

Methodological Answer:

- HPLC-MS/MS: Use a C18 column (4.6 × 150 mm, 3.5 µm) with MeCN/H₂O (0.1% formic acid) gradient. Detect impurities at m/z 256 (defluorinated byproduct) and m/z 288 (oxidized ketone) .

- LOQ: 0.1% for major impurities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.